Lipophilic Efficiency: Predicted LogP Shift vs. Unsubstituted Spiro[chroman-2,4'-piperidin]-4-one Core Scaffold
The target compound, 1'-(2-phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one, is predicted to have a significantly higher logP than the unsubstituted core scaffold. The core scaffold, spiro[chroman-2,4'-piperidin]-4-one (CAS 136081-84-0), has a computed XLogP3-AA of 1.3 [1]. In contrast, a structurally related N-benzyl analog, 1'-benzyl-6-methoxyspiro[chroman-2,4'-piperidin]-4-one, has a predicted LogP of 3.695 [2]. Given that the 2-phenylbutanoyl group is more hydrophobic than a benzyl group, the target compound's logP is expected to be >3.7. This represents a >2.4 log unit increase in lipophilicity relative to the core scaffold.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP > 3.7 (estimated based on N-benzyl analog data) |
| Comparator Or Baseline | Spiro[chroman-2,4'-piperidin]-4-one (CAS 136081-84-0): XLogP3-AA = 1.3 [1] |
| Quantified Difference | >2.4 log unit increase in lipophilicity |
| Conditions | Computed (XLogP3-AA) and predicted (ACD/Labs) logP values; in silico comparison |
Why This Matters
This lipophilicity shift directly impacts the compound's suitability for CNS drug discovery programs where blood-brain barrier penetration requires a logP typically between 2 and 5, making this compound a more appropriate starting point for CNS applications than the polar core scaffold.
- [1] PubChem. Spiro(chroman-2,4'-piperidin)-4-one. CID 2050002. XLogP3-AA = 1.3. View Source
- [2] ChemTradeHub. 1'-Benzyl-6-methoxyspiro[chroman-2,4'-piperidin]-4-one (CAS 81109-71-9). LogP 3.695. View Source
